molecular formula C18H20N2O4S B12808107 n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide CAS No. 7248-33-1

n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide

Cat. No.: B12808107
CAS No.: 7248-33-1
M. Wt: 360.4 g/mol
InChI Key: PRSLULCCLBCMHL-UHFFFAOYSA-N
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Description

N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide is a complex organic compound with a molecular formula of C18H22N2O4S This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide typically involves multiple steps. One common method includes the acetylation of 4-aminophenylsulfonyl chloride, followed by a coupling reaction with butanamide. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)dodecanamide
  • N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)acetamide

Uniqueness

N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide is unique due to its specific structural features, such as the butanamide chain, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

7248-33-1

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(4-acetamidophenyl)sulfonylphenyl]butanamide

InChI

InChI=1S/C18H20N2O4S/c1-3-4-18(22)20-15-7-11-17(12-8-15)25(23,24)16-9-5-14(6-10-16)19-13(2)21/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

PRSLULCCLBCMHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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